molecular formula C23H22N2O2S B284875 3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer B284875
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: YGAMKKAWDBRWAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits unique properties that make it a promising candidate for drug development.

Wirkmechanismus

The mechanism of action of 3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are diverse and depend on the specific application. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. In Alzheimer's disease, it inhibits the formation of amyloid beta plaques by reducing the activity of beta-secretase.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its high potency and specificity for specific enzymes and signaling pathways. However, the limitations of using this compound include its relatively complex synthesis method and potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on 3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is to investigate its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research could focus on optimizing the synthesis method to improve yield and reduce toxicity. Finally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a drug candidate.

Synthesemethoden

The synthesis of 3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves a multistep process that requires specific reagents and conditions. The first step involves the condensation of 2-methylbenzylamine and 4-propoxybenzaldehyde in the presence of acetic acid to form the corresponding Schiff base. This Schiff base is then reacted with 2-thiophenecarboxylic acid in the presence of phosphorus oxychloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit significant anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, as it inhibits the formation of amyloid beta plaques in the brain.

Eigenschaften

Molekularformel

C23H22N2O2S

Molekulargewicht

390.5 g/mol

IUPAC-Name

3-[(2-methylphenyl)methyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H22N2O2S/c1-3-12-27-19-10-8-17(9-11-19)20-14-28-22-21(20)23(26)25(15-24-22)13-18-7-5-4-6-16(18)2/h4-11,14-15H,3,12-13H2,1-2H3

InChI-Schlüssel

YGAMKKAWDBRWAT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4C

Kanonische SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.